molecular formula C13H11NOS B8702463 n-(4-Sulfanylphenyl)benzamide CAS No. 213013-97-9

n-(4-Sulfanylphenyl)benzamide

Cat. No. B8702463
CAS RN: 213013-97-9
M. Wt: 229.30 g/mol
InChI Key: RNUAWDALQXZXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Sulfanylphenyl)benzamide is a useful research compound. Its molecular formula is C13H11NOS and its molecular weight is 229.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-(4-Sulfanylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(4-Sulfanylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

213013-97-9

Product Name

n-(4-Sulfanylphenyl)benzamide

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

N-(4-sulfanylphenyl)benzamide

InChI

InChI=1S/C13H11NOS/c15-13(10-4-2-1-3-5-10)14-11-6-8-12(16)9-7-11/h1-9,16H,(H,14,15)

InChI Key

RNUAWDALQXZXBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzoyl chloride (5.14 mL, 44.28 mL) was added dropwise to a mixture of 4-aminophenol disulfide (5.0 g, 20.13 mmol) and TEA (7.01 mL, 50.3 mmol) in 60 mL DCM at 0° C. The reaction was allowed to stir overnight. The resulting precipitate was collected by filtration. The solid was washed with MeOH and water and then dried. The solid was combined with 200 mL of concentrated HOAc, and 5.0 equiv of zinc powder was added. The reaction was monitored by LCMS. When the reaction was complete, the acetic acid solution was concentrated to approximately 20 mL in volume. The crude mixture was then extracted with water and EtOAc. The organic layer was dried with MgSO4 then concentrated. MS: 228 [M+H]+; 1H NMR (DMSO-d6): 10.23 (s, 1H), 7.94 (d, 2H), 7.81 (d, 2H), 7.56 (m, 3H), 7.28 (d, 2H), 5.31 (s, 1H).
Quantity
5.14 mL
Type
reactant
Reaction Step One
Name
4-aminophenol disulfide
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
7.01 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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